(2-Chloro-4-methylbenzyl)-(2-methoxyethyl)-amine
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Overview
Description
(2-Chloro-4-methylbenzyl)-(2-methoxyethyl)-amine is an organic compound that features a benzyl group substituted with a chlorine atom and a methyl group, along with a methoxyethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-methylbenzyl)-(2-methoxyethyl)-amine typically involves the reaction of 2-chloro-4-methylbenzyl chloride with 2-methoxyethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The process can be summarized as follows:
Starting Materials: 2-chloro-4-methylbenzyl chloride and 2-methoxyethylamine.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere (e.g., nitrogen) and at a controlled temperature to ensure the desired product is formed.
Solvent: Anhydrous solvents such as dichloromethane or toluene are commonly used.
Catalysts: In some cases, a base such as triethylamine may be added to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials are handled using automated systems.
Reactor Design: Industrial reactors are designed to maintain the required reaction conditions efficiently.
Purification: The product is purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-methylbenzyl)-(2-methoxyethyl)-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation typically yields corresponding alcohols or ketones.
Reduction Products: Reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
(2-Chloro-4-methylbenzyl)-(2-methoxyethyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-4-methylbenzyl)-(2-methoxyethyl)-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylbenzyl alcohol: Similar structure but with a hydroxyl group instead of the methoxyethylamine moiety.
2-Chloro-4-methylbenzyl chloride: Precursor to the target compound, featuring a chlorine atom instead of the amine group.
2-Methoxyethylamine: Contains the methoxyethylamine moiety but lacks the benzyl group.
Uniqueness
(2-Chloro-4-methylbenzyl)-(2-methoxyethyl)-amine is unique due to its combination of a benzyl group with a chlorine and methyl substitution, along with a methoxyethylamine moiety. This unique structure imparts specific chemical and biological properties that are distinct from its similar compounds.
Properties
IUPAC Name |
N-[(2-chloro-4-methylphenyl)methyl]-2-methoxyethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-9-3-4-10(11(12)7-9)8-13-5-6-14-2/h3-4,7,13H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOYOWGUIILWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCCOC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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